molecular formula C15H22N4O4S B2687157 1-[(Cyclohexylcarbamoyl)amino]-3-(4-methylbenzenesulfonyl)urea CAS No. 503431-53-6

1-[(Cyclohexylcarbamoyl)amino]-3-(4-methylbenzenesulfonyl)urea

Cat. No.: B2687157
CAS No.: 503431-53-6
M. Wt: 354.43
InChI Key: MBWICGAGPMUOCE-UHFFFAOYSA-N
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Description

1-[(Cyclohexylcarbamoyl)amino]-3-(4-methylbenzenesulfonyl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexylcarbamoyl group and a 4-methylbenzenesulfonyl group attached to a urea backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Cyclohexylcarbamoyl)amino]-3-(4-methylbenzenesulfonyl)urea typically involves the reaction of cyclohexyl isocyanate with 4-methylbenzenesulfonyl isocyanate in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(Cyclohexylcarbamoyl)amino]-3-(4-methylbenzenesulfonyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, sulfinyl derivatives, and various substituted ureas.

Scientific Research Applications

1-[(Cyclohexylcarbamoyl)amino]-3-(4-methylbenzenesulfonyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(Cyclohexylcarbamoyl)amino]-3-(4-methylbenzenesulfonyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-3-{2-[(cyclohexylcarbamoyl)amino]phenyl}urea: This compound shares a similar urea backbone but differs in the substituents attached to the urea group.

    1-[(Cyclohexylcarbamoyl)amino]-1-oxo-2-propanyl (4-chloro-3-methylphenoxy)acetate: This compound has a similar cyclohexylcarbamoyl group but includes different functional groups.

Uniqueness

1-[(Cyclohexylcarbamoyl)amino]-3-(4-methylbenzenesulfonyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-cyclohexyl-3-[(4-methylphenyl)sulfonylcarbamoylamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4S/c1-11-7-9-13(10-8-11)24(22,23)19-15(21)18-17-14(20)16-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H2,16,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWICGAGPMUOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NNC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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